(1S)-1-Cuban-1-ylethanamine;hydrochloride
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Overview
Description
(1S)-1-Cuban-1-ylethanamine;hydrochloride is a chemical compound that features a cubane structure, which is a cubic arrangement of carbon atoms. This unique structure imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Cuban-1-ylethanamine;hydrochloride typically involves multiple steps, starting from simpler cubane derivatives. One common method involves the reaction of cubane-1-carboxylic acid with thionyl chloride to form cubane-1-carbonyl chloride. This intermediate is then reacted with an amine to produce the desired amine derivative. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-Cuban-1-ylethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles like halides, under conditions such as reflux in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction produces primary or secondary amines.
Scientific Research Applications
(1S)-1-Cuban-1-ylethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex cubane derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which (1S)-1-Cuban-1-ylethanamine;hydrochloride exerts its effects involves its interaction with specific molecular targets. The cubane structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cubane-1-carboxylic acid: A precursor in the synthesis of (1S)-1-Cuban-1-ylethanamine;hydrochloride.
Cubane-1-carbonyl chloride: An intermediate in the synthetic route.
Other cubane derivatives: Compounds with similar cubane structures but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific amine functional group and hydrochloride salt form, which impart distinct chemical and physical properties compared to other cubane derivatives. This makes it particularly valuable in applications requiring specific reactivity and stability.
Properties
IUPAC Name |
(1S)-1-cuban-1-ylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-2(11)10-7-4-3-5(7)9(10)6(3)8(4)10;/h2-9H,11H2,1H3;1H/t2-,3?,4?,5?,6?,7?,8?,9?,10?;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHHGCWXPBJXET-PWERRECCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12C3C4C1C5C4C3C25)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C12C3C4C1C5C4C3C25)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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